

# STING Degradar-1 Product Information & Stock Preparation

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## Compound Focus: PROTAC STING Degradar-1

Cat. No.: S11225989

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The manufacturer, Cell Signaling Technology (CST), provides specific data for **STING Degradar-1 (Product #89847)** [1].

Parameter	Specification
Molecular Weight	699.7 g/mol [1]
Purity	>98% [1]
Molecular Formula	C <sub>34</sub> H <sub>33</sub> N <sub>7</sub> O <sub>10</sub> [1]
CAS	2762552-74-7 [1]
Solubility	Soluble in DMSO at 25 mg/mL [1]

### Stock Solution Preparation [1]:

- Reconstitution:** Supplied as a lyophilized powder. For a **10 mM stock solution**, reconstitute the entire **5 mg vial** in **715 µL** of anhydrous DMSO.
- Calculation Verification:** This recommended volume confirms a final concentration of approximately 10 mM (5 mg / 699.7 g/mol ≈ 7.14 µmol; 7.14 µmol / 0.715 mL ≈ 10 mM).

### Storage and Stability [1]:

- Lyophilized Powder:** Store at -20°C in a desiccated environment. Stable for 24 months.

- **Solution:** Store at -20°C once reconstituted. Use within 3 months to prevent loss of potency.
- **Handling:** Aliquot the stock solution to avoid repeated freeze-thaw cycles.

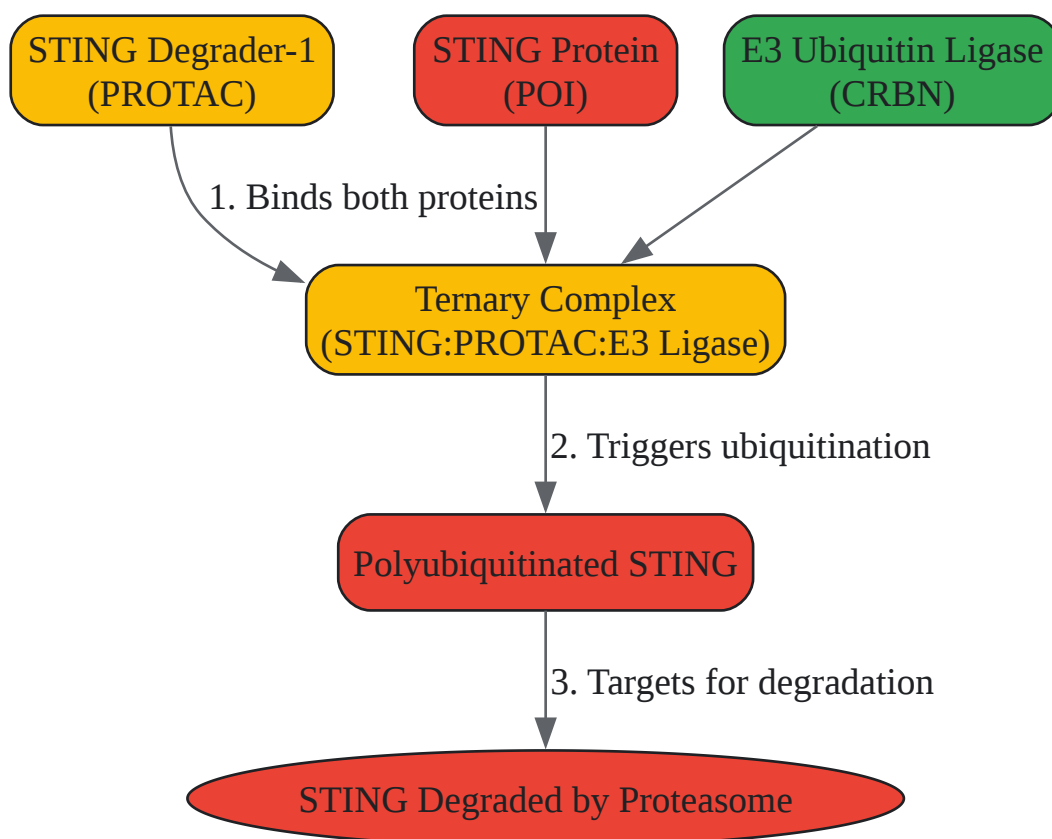
## Suggested Application Notes & Experimental Protocols

The following protocols are synthesized from general research on STING-targeting PROTACs, as a specific step-by-step workflow for STING Degradar-1 was not fully detailed in the search results [2] [3] [1].

### Background and Mechanism of Action

STING Degradar-1 is a heterobifunctional Proteolysis-Targeting Chimera (PROTAC). It consists of a STING-binding ligand (often derived from inhibitors like C-170) connected via a linker to a ligand that recruits an E3 ubiquitin ligase (specifically, a cereblon (CRBN) recruiter in this case) [2] [3] [1]. The molecule facilitates the ubiquitination of STING, leading to its degradation by the proteasome. This approach offers a potential therapeutic strategy for conditions driven by overactive STING signaling, such as certain autoimmune disorders and acute kidney injury (AKI), by catalytically removing the protein rather than just inhibiting its activity [2] [3] [1].

The following diagram illustrates the core mechanism of this PROTAC.



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## Protocol 1: In Vitro Degradation Assay

This is a generalized protocol for assessing STING degradation efficiency in cell cultures, based on common practices for PROTAC analysis [2] [3] [1].

### Key Experimental Parameters Table

Parameter	Recommendation / Reported Value
Reported DC <sub>50</sub>	3.2 $\mu$ M (in cellular assays) [1].
Working Concentration Range	0.1 $\mu$ M to 10 $\mu$ M is a reasonable starting point for a dose-response experiment [2] [1].

Parameter	Recommendation / Reported Value
Treatment Duration	6 to 24 hours. Analyze degradation at multiple time points to establish kinetics [2].
Cell Lines Used in Literature	THP-1 monocytes [2]. Other immune-relevant cell lines (e.g., macrophages, dendritic cells) may be suitable.
Critical Control	Co-treatment with proteasome inhibitor (e.g., MG-132) to confirm degradation is proteasome-dependent [3].

### Workflow:

- **Cell Seeding:** Seed appropriate cells (e.g., THP-1) in culture plates and allow them to adhere and stabilize.
- **Compound Treatment:** Prepare serial dilutions of the 10 mM STING Degradator-1 stock in complete cell culture medium. Treat cells with the desired final concentrations. Include a DMSO vehicle control.
- **Mechanism Validation (Optional):** To confirm proteasome-dependent action, pre-treat or co-treat a set of cells with a proteasome inhibitor like MG-132 (typically at 10  $\mu$ M) [3].
- **Incubation:** Incubate cells for the predetermined time (e.g., 6-24 h).
- **Analysis:**
  - **Western Blotting:** Harvest cells and analyze lysates by Western blotting using anti-STING and anti-GAPDH (or other loading control) antibodies to quantify STING protein levels.
  - **Functional Assay:** Measure downstream effects by challenging cells with a STING agonist (e.g., cGAMP) after PROTAC treatment and quantifying the suppression of interferon or cytokine production [2].

## Protocol 2: Assessing Efficacy in a Disease Model

Research indicates that STING PROTACs show promise in inflammatory disease models, such as cisplatin-induced acute kidney injury (AKI) [2] [3].

### Workflow:

- **Model Induction:** Establish the disease model (e.g., induce AKI in mice with cisplatin).
- **Compound Administration:** Administer STING Degradator-1 therapeutically. Dosing regimen (route, frequency, duration) needs to be optimized based on pharmacokinetic properties. The related compound SP23 showed efficacy in an AKI model [2].

- **Endpoint Analysis:**

- **Tissue Analysis:** Harvest target tissues (e.g., kidney) and analyze STING protein levels by Western blot or immunohistochemistry.
- **Functional Readouts:** Assess disease-specific functional and histological improvements. In AKI, this includes measuring serum creatinine, blood urea nitrogen (BUN), and evaluating tissue inflammation and damage [3].
- **Cytokine Profiling:** Quantify levels of inflammatory cytokines (e.g., Type I Interferons, TNF- $\alpha$ , IL-6) in tissue or serum to confirm pathway suppression [2].

## Critical Considerations for Researchers

- **Specificity and Off-target Effects:** PROTACs can potentially cause off-target degradation. Always include careful controls and consider using analytical techniques to monitor degradation specificity [2].
- **Hook Effect:** Like most PROTACs, STING Degradator-1 may exhibit a "hook effect" at very high concentrations, where formation of unproductive binary complexes (PROTAC:STING or PROTAC:E3) impairs ternary complex formation and reduces degradation efficiency. This should be characterized in dose-response experiments [2].
- **Limited Clinical Data:** STING-targeting PROTACs are primarily in preclinical development. Their selectivity for pathological over homeostatic STING activity, along with their pharmacokinetic and safety profiles, are still under investigation [2].
- **Product Use Disclaimer:** Note that CST states this product is "**For Research Use Only**" and is "**Not for Use in Diagnostic Procedures**" [1].

I hope these consolidated application notes provide a solid foundation for your work. The field of STING degradation is rapidly evolving, so consulting the most recent literature for the latest findings and compound optimizations is highly recommended.

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## References

1. STING Degradator-1 #89847 [cellsignal.com]

2. STING-targeting PROTACs: emerging therapeutic tools for ... [pmc.ncbi.nlm.nih.gov]

3. Discovery of novel rigid STING PROTAC degraders as ... [sciencedirect.com]

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